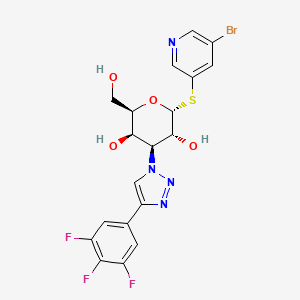
Selvigaltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GB1211 is a galectin-3 inhibitor, a compound designed to modulate the activity of galectin-3, a β-galactoside-binding lectin. Galectin-3 plays a crucial role in various cellular processes, including chronic inflammation, heart disease, and cancer . It is involved in cell proliferation, angiogenesis, cell adhesion, apoptosis, mRNA processing, and disease-related processes. GB1211 specifically targets galectin-3 and has shown promise as a potential therapy for liver cirrhosis and cancer.
Preparation Methods
GB1211 belongs to a series of selective galectin-3 inhibitors. The compound was optimized for oral bioavailability while maintaining high affinity (nM) for galectin-3. The synthetic routes and reaction conditions for GB1211 have not been explicitly disclosed in the available literature. the optimization process involved adjusting physical chemical parameters for a series of disubstituted monogalactosides. These modifications led to the development of GB1211 as an orally bioavailable compound with potent galectin-3 inhibitory activity.
Chemical Reactions Analysis
GB1211 inhibits macrophage- and myofibroblast-driven fibrosis in cirrhotic liver disease. Monocytes differentiate into macrophages upon activation via inflammation, infection, or injury. GB1211 reduces profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in mouse models of liver fibrosis and lung fibrosis . While specific reagents and conditions for GB1211 synthesis are not available, its pharmacological effects highlight its potential therapeutic value.
Scientific Research Applications
GB1211’s applications extend beyond fibrosis. Its use in research spans various fields:
Chemistry: GB1211 serves as a valuable tool for studying galectin-3 interactions and developing galectin-3-targeted therapies.
Biology: Researchers investigate its impact on cell behavior, immune responses, and tissue remodeling.
Medicine: Clinical trials explore GB1211’s efficacy in liver cirrhosis and cancer treatment.
Industry: GB1211’s oral bioavailability makes it an attractive candidate for systemic galectin-3 inhibition.
Mechanism of Action
GB1211 exerts its effects by selectively binding to galectin-3. By inhibiting galectin-3 activity, it modulates processes related to inflammation, fibrosis, and tumor microenvironments. The molecular targets and pathways involved are still under investigation, but GB1211’s impact on fibrotic gene expression suggests its role in myofibroblast differentiation and collagen production .
Comparison with Similar Compounds
While detailed comparisons are limited, GB1211’s uniqueness lies in its combination of high affinity, oral bioavailability, and specific galectin-3 inhibition. Similar compounds include other galectin-3 inhibitors, such as GB0139 (currently in clinical development for idiopathic pulmonary fibrosis) and other galectin-3-targeted agents .
Properties
CAS No. |
1978336-95-6 |
|---|---|
Molecular Formula |
C19H16BrF3N4O4S |
Molecular Weight |
533.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(5-bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol |
InChI |
InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1 |
InChI Key |
FNCLKJPMEFPXOR-QFACEVIFSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10821532.png)
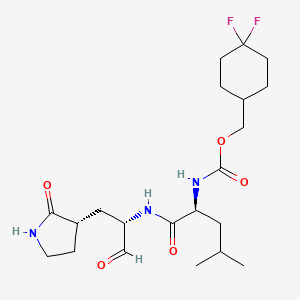
![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)
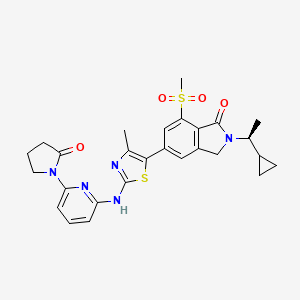
![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)
![(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B10821552.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821554.png)
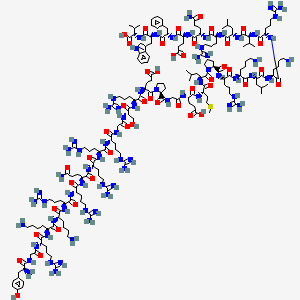
![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)
![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/structure/B10821564.png)
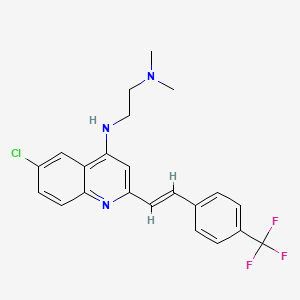
![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)
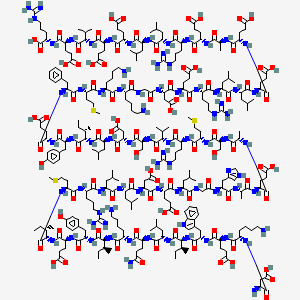
![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)
